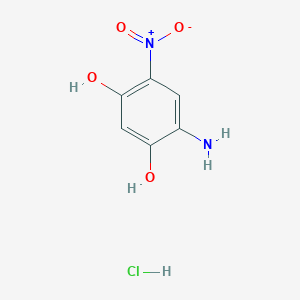

4-アミノ-6-ニトロレソルシノール塩酸塩

概要

説明

4-Amino-6-nitroresorcinol hydrochloride (ANR.HCl) is a key intermediate in the synthesis of poly(p-phenylene-2,6-benzobisoxazole) (PBO), a high-performance polymer known for its exceptional thermal stability and mechanical strength . The compound serves as a precursor in the production of various PBO derivatives, which have applications in advanced materials and engineering.

Synthesis Analysis

The synthesis of ANR.HCl has been optimized through a novel approach that involves the selective reduction of 4,6-dinitroresorcinol (DNR). Key factors such as solvent dosage, the use of activated carbon, the presence of FeSO4.7H2O, the molar ratio of hydrazine hydrate, and reaction time were systematically studied and optimized using an L18(2×37) orthogonal test and a second step optimization. The optimized conditions led to a high yield of 90.7% and a purity of 94.1% for ANR.HCl. The process is noted for its high selectivity, excellent product stability, reduced organic pollution, and ease of operation .

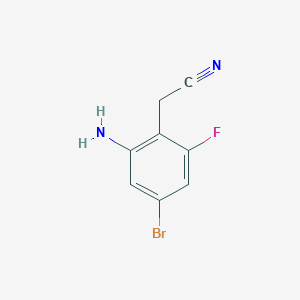

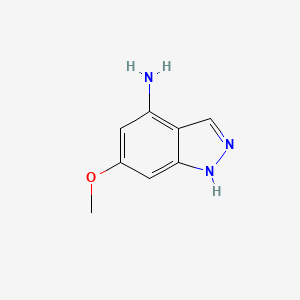

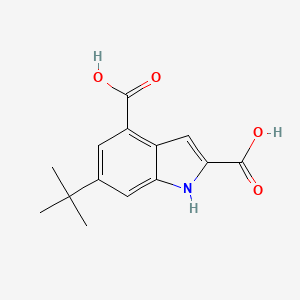

Molecular Structure Analysis

The molecular structure of the synthesized ANR.HCl was confirmed using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectrometry (MS). These methods provided detailed information about the molecular composition and confirmed the successful synthesis of ANR.HCl .

Chemical Reactions Analysis

ANR.HCl is utilized in further chemical reactions to synthesize other compounds. For instance, it is used in the synthesis of methyl 4-(5-nitro-6-hydroxybenzoxazol-2-yl)benzoate (MNB), an AB-type monomer precursor for a new AB-type PBO. The synthesis involves acyl chlorination, condensation, and cyclization reactions, which can be performed separately or in situ. Optimal conditions for these reactions have been established, leading to a yield of 75.68% and a high purity of 96.32% for MNB without the need for further purification .

Physical and Chemical Properties Analysis

The physical and chemical properties of ANR.HCl are closely related to its role as an intermediate in the synthesis of high-performance polymers. The optimized synthesis process ensures that the compound has the necessary purity and stability for subsequent reactions. The properties of ANR.HCl, such as its solubility in various solvents and its reactivity with other chemical agents, are crucial for its application in the synthesis of PBO and its derivatives .

科学的研究の応用

ポリフェニレンベンゾジオキサゾールモノマーの調製

4-アミノ-6-ニトロレソルシノール塩酸塩は、ポリフェニレンベンゾジオキサゾールAB型の新規モノマー、すなわち5-ニトロ-6-ヒドロキシ-2-(パラ-メトキシカルボニルフェニル)ベンゾキサゾリル の前駆体の調製に使用されます。 このモノマーは高い安定性を持ち、PPA中で新規モノマーの分子量、ガス干渉回避、溶解性増加を可能にするPBOを調製します .

高性能繊維の製造

この化合物は、高性能繊維の製造において重要な役割を果たしています。 ポリパラフェニレンベンゼンと2つのオキサゾールAB型の新しいモノマー前駆体の合成に使用されます 。 これは、無機有機繊維の一種であるザイロンの製造において特に重要です .

触媒不要の調製

4,6-ジニトロレソルシノールは、4-アミノ-6-ニトロレソルシノールの調製のための原料として使用され、高価な触媒は必要ありません 。 2つのニトロ基の単一還元は、簡便に制御され、4,6-ジアミノレソルシノールの副生成物の生成が回避されます .

工業生産

4-アミノ-6-ニトロレソルシノール塩酸塩の調製は、簡便な操作、効果的な用途、およびクリーンな工業生産実現の利点があります 。 回収されたアルコール溶媒は、精製後に循環使用できます .

重要な中間体の合成

4-アミノ-6-ニトロレソルシノール塩酸塩の合成のための最適化されたプロセスにより、優れた安定性と選択性を備えた高純度で安定なANR.HClが得られます 。 これは、ポリ(p-フェニレン-2,6-ベンゾビ の重要な中間体となります。

研究開発

この化合物は、特に材料科学の分野における研究開発においても広く使用されています。 その独特の性質により、新しい用途を探求し、革新的な材料を開発するための理想的な候補となっています .

作用機序

Target of Action

The primary target of 4-Amino-6-nitroresorcinol hydrochloride is the poly phenylene benzodioxazole AB type novel monomer . This compound is used for preparing the front body of this monomer .

Mode of Action

4-Amino-6-nitroresorcinol hydrochloride interacts with its target by being used in the preparation of the front body of the poly phenylene benzodioxazole AB type novel monomer . This interaction results in the formation of a new monomer with high stability and increased dissolvability in PPA .

Biochemical Pathways

The biochemical pathway affected by 4-Amino-6-nitroresorcinol hydrochloride involves the preparation of the front body of the poly phenylene benzodioxazole AB type novel monomer . The downstream effects of this pathway include the creation of a new monomer with high stability, increased dissolvability in PPA, and avoidance of gas interference .

Result of Action

The result of the action of 4-Amino-6-nitroresorcinol hydrochloride is the formation of a new monomer with high stability and increased dissolvability in PPA . This new monomer is used in the production of high-performance fibers .

Action Environment

The action of 4-Amino-6-nitroresorcinol hydrochloride is influenced by various environmental factors. For instance, the recovered alcohol solvents can be circularly used after rectification . .

Safety and Hazards

When handling 4-Amino-6-nitroresorcinol hydrochloride, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

The 4-amino-6-nitroresorcinol hydrochloride is used for preparing the front body of a poly phenylene benzodioxazole AB type novel monomer, which has the characteristics of high stability and prepared PBO molecular weight, gas interference avoidance, and dissolvability increase of the novel monomer in PPA . This suggests potential future directions in the field of high-performance fiber production.

特性

IUPAC Name |

4-amino-6-nitrobenzene-1,3-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4.ClH/c7-3-1-4(8(11)12)6(10)2-5(3)9;/h1-2,9-10H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFGTUHRHMFGMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647537 | |

| Record name | 4-Amino-6-nitrobenzene-1,3-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

883566-55-0 | |

| Record name | 4-Amino-6-nitrobenzene-1,3-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

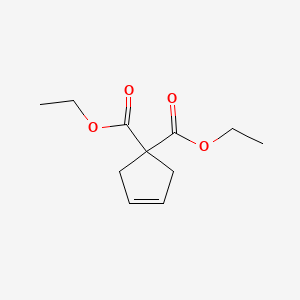

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292640.png)

![5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292642.png)

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1292643.png)

![3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292645.png)

![4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1292647.png)

![4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292648.png)

![4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B1292649.png)

![6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1292653.png)

![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1292657.png)